molecular formula C17H18N2O3 B6173986 tert-butyl 4-(pyridine-2-amido)benzoate CAS No. 2580187-47-7

tert-butyl 4-(pyridine-2-amido)benzoate

Cat. No.: B6173986
CAS No.: 2580187-47-7
M. Wt: 298.3
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Description

tert-Butyl 4-(pyridine-2-amido)benzoate (C₁₇H₁₈N₂O₃) is a synthetic organic compound featuring a benzoate ester backbone modified with a tert-butyl group and a pyridine-2-amido substituent. Its molecular weight is 298.34 g/mol, and it is cataloged under the identifier EN300-6735055 . This compound is structurally characterized by:

  • A tert-butyl ester group at the benzoate position, enhancing lipophilicity and stability.
  • A pyridine-2-amido moiety, which introduces hydrogen-bonding capability and aromatic nitrogen-based reactivity.

The tert-butyl group is commonly employed in medicinal chemistry as a protective group for carboxylic acids, while the pyridine-2-amido substituent may contribute to interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

2580187-47-7

Molecular Formula

C17H18N2O3

Molecular Weight

298.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-2-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(pyridine-2-amido)benzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 4-(pyridine-2-amido)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Differences :

  • The thienopyrimidine derivative in incorporates a sulfur-containing heterocycle, likely enhancing π-π stacking interactions compared to the pyridine-2-amido group .
  • The amidinopiperidine analog lacks aromaticity in its substituent, reducing hydrogen-bond acceptor capacity but increasing basicity due to the amidine group .

Heterocyclic Amide Derivatives

Pyridine-2-amido analogs from and exhibit distinct reactivity:

Compound Name (from ) Molecular Formula Key Features Molecular Weight (g/mol)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine-2,5-dicarboxylate C₂₄H₂₇N₂O₆ Pyrrolidine core with dicyano groups 454.49 (calculated)

Key Differences :

  • The pyrrolidine derivative has a bulky tert-butylphenyl group and dicyano substituents, conferring rigidity and electron-withdrawing properties absent in the target compound .
  • Its synthesis via a one-pot two-step reaction () suggests divergent synthetic pathways compared to this compound, which likely requires amide coupling or esterification steps .

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